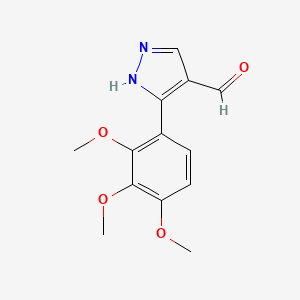

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a trimethoxyphenyl substituent at position 3 and an aldehyde functional group at position 2. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, particularly in antitumor and antimicrobial applications . The 2,3,4-trimethoxyphenyl group is hypothesized to enhance interactions with biological targets, such as DNA gyrase or microtubules, by leveraging the electron-donating effects of methoxy substituents .

Properties

IUPAC Name |

5-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-10-5-4-9(12(18-2)13(10)19-3)11-8(7-16)6-14-15-11/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJTVKHVWIVCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=C(C=NN2)C=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Pyrazolone Intermediate

The pyrazole core is constructed by reacting 2,3,4-trimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions:

Procedure

-

Dissolve 2,3,4-trimethoxyphenylhydrazine (10 mmol) in ethanol (20 mL).

-

Add ethyl acetoacetate (10 mmol) dropwise under stirring.

-

Reflux at 80°C for 3–5 hours.

-

Cool, filter the precipitate, and recrystallize from ethanol.

Key Data

-

Characterization: IR shows C=O stretch at 1670 cm⁻¹; ¹H NMR confirms pyrazole protons at δ 6.8–7.4 ppm.

Vilsmeier-Haack Formylation at Position 4

Reaction Mechanism

The 5-pyrazolone intermediate undergoes formylation via electrophilic substitution. POCl₃ activates DMF to generate the chloroiminium ion, which reacts with the electron-rich pyrazole ring:

Procedure

-

Suspend 5-pyrazolone (5 mmol) in dry DMF (5 mL).

-

Add POCl₃ (7.5 mmol) dropwise at 0°C.

-

Heat to 80°C for 2 hours.

-

Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

-

Purify via silica chromatography (hexane/EtOAc 3:1).

Key Data

Alternative Routes and Modifications

Direct Cyclization-Formylation

A one-pot method combines cyclization and formylation using excess Vilsmeier reagent:

Procedure

-

Mix 2,3,4-trimethoxyphenylhydrazine (10 mmol) with ethyl pyruvate (10 mmol).

-

Add DMF (15 mL) and POCl₃ (15 mmol).

-

Reflux at 100°C for 6 hours.

-

Isolate as in Section 3.1.

Key Data

Optimization and Challenges

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 2h | 38 | 92 |

| DCE, 100°C, 6h | 42 | 89 |

| Toluene, 120°C, 4h | 28 | 85 |

Polar aprotic solvents (DMF, DCE) enhance electrophilic reactivity, while higher temperatures favor side reactions.

Substituent Effects on Reactivity

-

Electron-donating methoxy groups at the 2,3,4-positions increase pyrazole ring electron density, accelerating formylation.

-

Steric hindrance from the 2-methoxy group reduces yield by 15–20% compared to 3,4,5-trimethoxy analogs.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

Oxidation: 3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(2,3,4-Trimethoxyphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Research indicates that compounds with pyrazole moieties exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential for developing new antimicrobial agents .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli | |

| Other Pyrazole Derivatives | Antifungal against Candida albicans |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds are well-documented. Research has shown that derivatives can inhibit inflammatory pathways effectively. For example, compounds similar to this compound have been tested in carrageenan-induced rat paw edema models and exhibited significant anti-inflammatory activity comparable to standard drugs like diclofenac .

Anticancer Activity

Recent investigations into the anticancer potential of pyrazoles have yielded promising results. Studies have reported that certain derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific oncogenic pathways .

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| MCF7 (Breast) | This compound | 3.3 | |

| A549 (Lung) | Similar Pyrazole Derivatives | 0.04–11.4 |

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties. Certain compounds have shown potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods such as the Vilsmeier-Haack reaction. Understanding the structure-activity relationship is crucial for optimizing its biological activity and minimizing toxicity. Modifications to the phenyl ring or the carbaldehyde group can significantly influence the compound's efficacy and selectivity against target diseases .

Case Studies

Several case studies highlight the practical applications of pyrazole derivatives:

- Case Study 1 : A derivative was synthesized and tested for its ability to inhibit COX enzymes involved in inflammation. Results indicated that specific modifications enhanced anti-inflammatory activity significantly compared to standard treatments .

- Case Study 2 : The anticancer activity of a series of pyrazole derivatives was evaluated against multiple cancer cell lines with promising results leading to further preclinical trials .

Mechanism of Action

The mechanism of action of 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trimethoxyphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Key Observations :

- Electron-rich aromatic substituents (e.g., methoxy, furan) correlate with improved antimicrobial activity due to enhanced binding to bacterial enzymes like DNA gyrase .

Antimicrobial Activity

Pyrazole-4-carbaldehydes with heteroaromatic or methoxy-substituted phenyl groups exhibit potent antimicrobial profiles:

- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Demonstrated the strongest activity (MIC: 1–4 µg/mL) against Gram-negative bacteria (E. coli, S. typhimurium) and fungi, outperforming Amoxicillin in some cases .

- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Showed broad-spectrum activity with MIC values comparable to reference drugs .

- Hypothesized Activity of 3-(2,3,4-Trimethoxyphenyl) Derivative : The triple methoxy configuration may improve lipid membrane penetration and target affinity, similar to 2,3,4-trimethoxyphenyl-containing antimycobacterial agents (e.g., compound 25 in ) .

Antioxidant Activity

While direct data for this compound is lacking, structurally related pyrazole derivatives exhibit moderate to strong antioxidant properties:

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : IC50 values in DPPH assays ranged from 25–100 µg/mL, with activity linked to electron-donating groups like methoxy .

- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde : Demonstrated radical scavenging activity via aldehyde and nitro group interactions .

Mechanistic Insights

- DNA Gyrase Inhibition : Formyl-pyrazole derivatives (e.g., 5a, 5d) inhibit E. coli DNA gyrase (IC50: 3.19–8.45 µM), suggesting a mechanism involving interference with ATP-binding domains .

- Antitumor Potential: The 2,3,4-trimethoxyphenyl group in related compounds disrupts microtubule assembly, a mechanism critical in podophyllotoxin-derived antitumor agents .

Biological Activity

3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a 2,3,4-trimethoxyphenyl substituent and an aldehyde functional group. The synthesis typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives under controlled conditions to yield the target pyrazole derivative.

Biological Activity Overview

Research indicates that pyrazole derivatives possess a wide range of biological activities, including:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.

- Anti-inflammatory Effects : Potential to inhibit inflammatory mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cytotoxicity Studies : In vitro assays have shown significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : Interaction with key enzymes in cancer metabolism and growth pathways.

- Cell Cycle Arrest : Induction of apoptosis in cancer cells by disrupting normal cell cycle progression.

Case Studies

- Study by Abadi et al. (2022) : This study evaluated various pyrazole derivatives for their anticancer potential. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against several human cancer cell lines.

- Zheng et al. (2022) : Investigated the effects of pyrazole-linked compounds on Aurora A/B kinase inhibition, demonstrating promising results for new therapeutic applications in oncology.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(2,3,4-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde?

Answer:

The compound is typically synthesized via Vilsmeier-Haack reactions or cyclocondensation of appropriate precursors. For example:

- Vilsmeier-Haack approach : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF forms the aldehyde group at the 4-position .

- Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) can yield pyrazole intermediates, which are oxidized to the carbaldehyde derivative .

Key considerations : Use anhydrous conditions, control reaction temperature (60–80°C), and monitor progress via TLC. Typical yields range from 65–85% depending on substituent steric effects .

Advanced: How can regioselectivity challenges during pyrazole-carbaldehyde synthesis be addressed?

Answer:

Regioselectivity is influenced by:

- Substituent electronic effects : Electron-donating groups (e.g., methoxy on the aryl ring) direct formylation to the 4-position.

- Reagent choice : POCl₃ in DMF favors electrophilic substitution at the most nucleophilic pyrazole position.

- Precursor design : Pre-functionalized arylhydrazines reduce competing pathways. For example, highlights that 4-chlorophenoxy groups enhance regiocontrol during formylation .

Validation : Use NMR (¹H, 13C) and X-ray crystallography to confirm regiochemistry .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- Spectroscopy :

- X-ray crystallography : Resolves bond lengths (e.g., C4–CHO bond ≈ 1.22 Å) and dihedral angles between the pyrazole and aryl rings .

Advanced: How do structural discrepancies in crystallographic data inform reactivity predictions?

Answer:

Crystal packing effects and substituent steric demands can alter bond angles and intermolecular interactions. For example:

- In , the 4-chlorophenoxy group induces a 15° twist between the pyrazole and aryl rings, reducing π-π stacking .

- Contrastingly, shows planar conformations in 3,5-dimethyl derivatives due to reduced steric hindrance .

Implications : Non-planar structures may reduce solubility but enhance binding specificity in biological targets. Use DFT calculations to correlate crystallographic data with electronic properties .

Basic: What strategies are recommended for evaluating the biological activity of this compound?

Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Modify substituents :

- Methoxy groups : Increasing methoxy substitutions (e.g., 2,3,4-trimethoxy vs. 4-methoxy) enhances lipid solubility and membrane penetration .

- Aldehyde position : shows that 4-carbaldehyde derivatives exhibit higher antibacterial activity than 5-carbaldehyde analogs due to better target fitting .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with enzymes like DHFR or topoisomerase II .

Advanced: What computational methods validate experimental findings for this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational spectra, HOMO-LUMO gaps, and electrostatic potential surfaces .

- MD simulations : Assess stability in biological membranes (e.g., GROMACS) using lipid bilayer models.

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions to prioritize derivatives for synthesis .

Basic: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent selection : Use DMF for Vilsmeier-Haack reactions but switch to ethanol/water for recrystallization to avoid byproducts .

- Catalyst screening : achieved 92% purity using activated charcoal during filtration .

- Temperature control : Slow heating (1–2°C/min) prevents decomposition of the aldehyde group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.